molecular formula C13H14N2O B7872774 1-[4-(1-Ethyl-1H-pyrazol-4-yl)phenyl]ethan-1-one

1-[4-(1-Ethyl-1H-pyrazol-4-yl)phenyl]ethan-1-one

Cat. No.: B7872774
M. Wt: 214.26 g/mol
InChI Key: RNTNGVVJFNFFNF-UHFFFAOYSA-N
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Description

1-[4-(1-Ethyl-1H-pyrazol-4-yl)phenyl]ethan-1-one is an organic compound with the molecular formula C12H14N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(1-Ethyl-1H-pyrazol-4-yl)phenyl]ethan-1-one can be synthesized through a multi-step process. The synthesis typically involves the reaction of 1-ethyl-1H-pyrazole-4-amine with a ketone reagent to form 1-[4-(1-ethyl-1H-pyrazol-4-yl)phenyl]ethanol. This intermediate is then oxidized to yield the final product, this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1-Ethyl-1H-pyrazol-4-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1-[4-(1-Ethyl-1H-pyrazol-4-yl)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of dyes, pigments, and other chemical products

Mechanism of Action

The mechanism of action of 1-[4-(1-ethyl-1H-pyrazol-4-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme function by occupying the active site or modulate receptor activity by binding to receptor sites, thereby influencing cellular pathways and physiological responses .

Comparison with Similar Compounds

  • 1-[4-(4-Methyl-1H-pyrazol-1-yl)phenyl]ethan-1-one
  • 1-[4-(1-Phenyl-1H-pyrazol-4-yl)phenyl]ethan-1-one
  • 1-[4-(1-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one

Comparison: 1-[4-(1-Ethyl-1H-pyrazol-4-yl)phenyl]ethan-1-one is unique due to its ethyl substitution on the pyrazole ring, which can influence its reactivity and binding properties. Compared to its methyl or phenyl analogs, the ethyl group may enhance lipophilicity and alter the compound’s interaction with biological targets, potentially leading to different pharmacological profiles .

Properties

IUPAC Name

1-[4-(1-ethylpyrazol-4-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-3-15-9-13(8-14-15)12-6-4-11(5-7-12)10(2)16/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTNGVVJFNFFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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